![molecular formula C8H6N2O3S B3318589 4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one CAS No. 100856-85-7](/img/structure/B3318589.png)
4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one
Overview
Description
The compound “4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one” belongs to the class of organic compounds known as pyranopyrimidines . These are aromatic compounds containing a pyran ring fused to a pyrimidine ring. Pyranopyrimidines are a subclass of pyranes .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of a pyrano[2,3-d]pyrimidine core, which is a bicyclic system containing a six-membered pyran ring fused to a pyrimidine ring .Mechanism of Action
Target of Action
The primary target of 5-methyl-2-sulfanylidene-1H-pyrano[2,3-d]pyrimidine-4,7-dione, also known as 4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one, is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
Biochemical Pathways
The compound affects the DNA repair pathway. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment.
Action Environment
The action of the compound can be influenced by environmental factors such as light and air atmosphere . The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . At room temperature in aqueous ethanol, photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .
Advantages and Limitations for Lab Experiments
HMP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. HMP has also been shown to exhibit a range of biological activities, which makes it a versatile compound for use in various assays. However, there are also some limitations to the use of HMP in lab experiments. HMP is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, HMP may have limited solubility in certain solvents, which may affect its use in certain assays.
Future Directions
There are several future directions for research on HMP. One area of research could be to further investigate the mechanism of action of HMP and its potential applications in the treatment of various diseases. Another area of research could be to develop more efficient and cost-effective synthesis methods for HMP. Additionally, HMP could be studied for its potential use as a lead compound for the development of new drugs with improved biological activities.
Scientific Research Applications
HMP has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. HMP has been reported to exhibit antitumor, antioxidant, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase. HMP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
5-methyl-2-sulfanylidene-1H-pyrano[2,3-d]pyrimidine-4,7-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-3-2-4(11)13-7-5(3)6(12)9-8(14)10-7/h2H,1H3,(H2,9,10,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVORJZAARSNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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